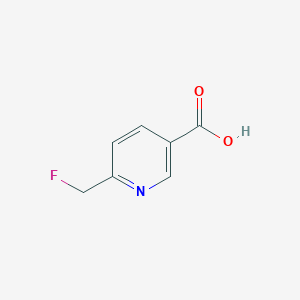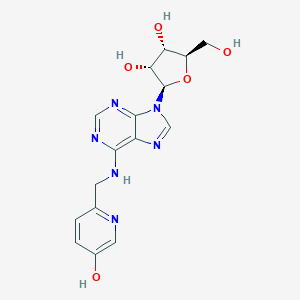
6-(5-Hydroxy-2-pyridylmethylamino)-9-beta-ribofuranosylpurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5-Hydroxy-2-pyridylmethylamino)-9-beta-ribofuranosylpurine, also known as ribavirin, is a nucleoside analogue that has been used in the treatment of viral infections. It was first synthesized in 1972 and has since been used to treat a variety of viral infections, including hepatitis C, respiratory syncytial virus (RSV), and influenza.
Wirkmechanismus
Ribavirin works by inhibiting the replication of viral RNA. It is converted into its active form, 6-(5-Hydroxy-2-pyridylmethylamino)-9-beta-ribofuranosylpurine triphosphate, which inhibits the activity of viral RNA polymerase. This leads to a decrease in viral replication and an increase in the host immune response.
Biochemical and Physiological Effects:
Ribavirin has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of viral RNA polymerase, as well as to decrease the production of viral proteins. It has also been shown to increase the production of interferons, which play a key role in the host immune response.
Vorteile Und Einschränkungen Für Laborexperimente
Ribavirin has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, making it a well-characterized compound. However, there are some limitations to its use. It can be toxic at high concentrations, and its antiviral activity can be affected by the specific virus being studied.
Zukünftige Richtungen
There are several future directions for research on 6-(5-Hydroxy-2-pyridylmethylamino)-9-beta-ribofuranosylpurine. One area of interest is the development of new analogues with improved antiviral activity. Another area of interest is the use of 6-(5-Hydroxy-2-pyridylmethylamino)-9-beta-ribofuranosylpurine in combination with other antiviral drugs, particularly in the treatment of hepatitis C. Additionally, further studies are needed to better understand the mechanism of action of 6-(5-Hydroxy-2-pyridylmethylamino)-9-beta-ribofuranosylpurine and its potential use in the treatment of other viral infections.
Synthesemethoden
Ribavirin can be synthesized through several methods, including the condensation of 1,2,3-triacetyl-5-deoxy-D-ribose with 6-amino-2-(hydroxymethyl)pyridine, followed by the addition of a purine base. Another method involves the reaction of 1,2,3-triacetyl-5-deoxy-D-ribose with 6-chloro-2-(hydroxymethyl)pyridine, followed by the addition of a purine base.
Wissenschaftliche Forschungsanwendungen
Ribavirin has been extensively studied for its antiviral properties. It has been used in the treatment of hepatitis C, where it is often used in combination with other antiviral drugs. Ribavirin has also been used to treat RSV infections, particularly in infants and young children. In addition, it has been studied for its potential use in the treatment of other viral infections, including influenza and Ebola.
Eigenschaften
CAS-Nummer |
123369-41-5 |
|---|---|
Produktname |
6-(5-Hydroxy-2-pyridylmethylamino)-9-beta-ribofuranosylpurine |
Molekularformel |
C16H18N6O5 |
Molekulargewicht |
374.35 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(5-hydroxypyridin-2-yl)methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H18N6O5/c23-5-10-12(25)13(26)16(27-10)22-7-21-11-14(19-6-20-15(11)22)18-3-8-1-2-9(24)4-17-8/h1-2,4,6-7,10,12-13,16,23-26H,3,5H2,(H,18,19,20)/t10-,12-,13-,16-/m1/s1 |
InChI-Schlüssel |
IRZNDKKKFMEHTG-XNIJJKJLSA-N |
Isomerische SMILES |
C1=CC(=NC=C1O)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES |
C1=CC(=NC=C1O)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Kanonische SMILES |
C1=CC(=NC=C1O)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Andere CAS-Nummern |
123369-41-5 |
Synonyme |
6-(5-hydroxy-2-pyridylmethylamino)-9-beta-ribofuranosylpurine AMG 1 AMG-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B40743.png)
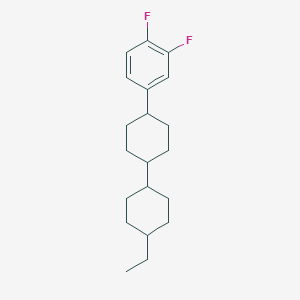
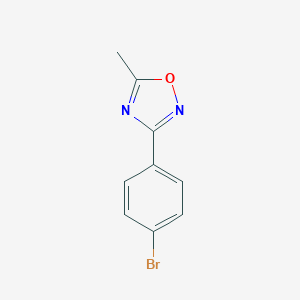

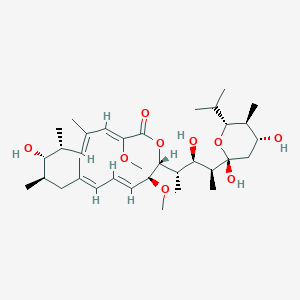
![Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI)](/img/structure/B40754.png)
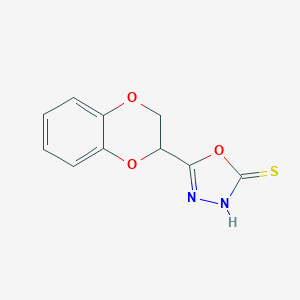
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid](/img/structure/B40761.png)

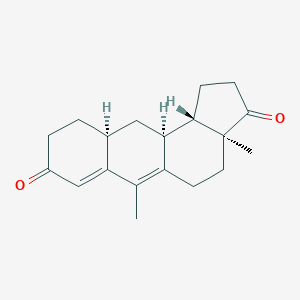

![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B40771.png)

